L-homoserine
Overview
Description
L-Homoserine is a variant of serine with an additional carbon on its side chain . It is synthesized by a deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine .
Synthesis Analysis
L-Homoserine is synthesized through a one-pot cascade process with substrate recycling, catalyzed by an aldolase and a transaminase . The synthesis process involves complex relationships between the process variables, and kinetic and reactor models have been developed to understand these relationships .Molecular Structure Analysis
L-Homoserine comprises a homoserine lactone ring and a fatty acyl side . The levels of acyl-HSL in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .Chemical Reactions Analysis
The one-pot cascade synthesis of L-homoserine with substrate recycling is catalyzed by an aldolase and a transaminase . The reaction’s kinetics and process development have been investigated in detail .Physical And Chemical Properties Analysis
L-Homoserine has a molecular formula of C4H9NO3 and a molecular weight of 119.12 . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Efficient Production in Microbial Systems
Engineering Escherichia coli for L-Homoserine Production : Research has shown that L-Homoserine can be efficiently produced in Escherichia coli through various metabolic engineering strategies. For instance, Mu et al. (2021) demonstrated the production of L-Homoserine in E. coli by engineering a redox balance route, enhancing the fermentation process from glucose and achieving high yields (Mu et al., 2021). Similarly, Zhang et al. (2021) constructed a high-efficiency non-induced, non-auxotrophic E. coli chassis for L-Homoserine production (Zhang et al., 2021).
Corynebacterium glutamicum as an Alternative Host : Li et al. (2020) explored Corynebacterium glutamicum ATCC 13032 for L-Homoserine production. They enhanced the metabolic flux for L-Homoserine biosynthesis and improved the strain's efficiency for industrial production (Li et al., 2020).
Application in Agriculture and Industry
Agricultural and Industrial Value : L-Homoserine serves as a precursor for essential amino acids like L-threonine and L-methionine, making it valuable in pharmaceutical, agricultural, cosmetic, and fragrance industries. Liu et al. (2020) developed an E. coli strain with high L-Homoserine yield, suitable for industrial applications (Liu et al., 2020).
Use in Feed Additives : Li et al. (2016) noted the significance of L-Homoserine as a feed additive and its broader applications in agriculture. Their study in E. coli W3110 demonstrated the potential for efficient L-Homoserine production from glucose (Li et al., 2016).
Research and Process Optimisation
Process Optimisation Studies : Česnik et al. (2020) focused on the enzymatic synthesis of L-Homoserine, demonstrating the importance of mathematical modeling for process optimisation in the chemical and pharmaceutical industry (Česnik et al., 2020).
Molecular Characterization and Enzymatic Studies : Studies like that of Huo and Viola (1996) on homoserine kinase from E. coli provide insights into the molecular and enzymatic characteristics of enzymes involved in L-Homoserine metabolism, contributing to a deeper understanding of amino acid biosynthesis (Huo & Viola, 1996).
properties
IUPAC Name |
(2S)-2-amino-4-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075159 | |
Record name | L-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Homoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
Record name | L-Homoserine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Homoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-homoserine | |
CAS RN |
672-15-1 | |
Record name | L-Homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Homoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Homoserine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-homoserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Homoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
Record name | L-Homoserine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Homoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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